molecular formula C10H11F2NO B8607313 3-(3,4-Difluorophenyl)pyrrolidin-3-ol

3-(3,4-Difluorophenyl)pyrrolidin-3-ol

Cat. No.: B8607313
M. Wt: 199.20 g/mol
InChI Key: XIOOWKGFGBAJQW-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a 3,4-difluorophenyl substituent at the 3-position of the pyrrolidin-3-ol scaffold. The molecule combines a rigid pyrrolidine ring with a fluorinated aromatic group, which is critical for its physicochemical and pharmacological properties. Fluorine atoms at the 3- and 4-positions of the phenyl ring enhance lipophilicity and metabolic stability while influencing electronic interactions in biological systems .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,4-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2

InChI Key

XIOOWKGFGBAJQW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=C(C=C2)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 3-(3,4-Difluorophenyl)pyrrolidin-3-ol vary in substituent patterns, stereochemistry, and appended functional groups. Below is a systematic comparison:

Substituent Position and Electronic Effects

  • 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol (): This compound features a benzyl-linked 3,4-difluorophenyl group. The methylene spacer reduces ring strain and alters steric interactions compared to the direct phenyl attachment in the target compound. The benzyl group may enhance metabolic stability but reduce CNS penetration due to increased molecular weight .
  • 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (): Substitution with a trifluoromethyl group (electron-withdrawing) instead of difluorophenyl increases molar mass (231.21 Da) and lipophilicity (predicted density: 1.299 g/cm³).

Stereochemical and Functional Group Variations

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) (): The (3R)-phenylethyl substitution introduces steric bulk, reducing conformational flexibility compared to the target compound.
  • 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol (): The 3-fluorophenoxy group introduces an ether linkage, lowering LogP relative to aromatic fluorine substitutions. This could enhance aqueous solubility but reduce membrane permeability .

Key Research Findings

  • Electron-Withdrawing Groups: Trifluoromethyl and difluorophenyl substituents increase lipophilicity and metabolic resistance compared to non-fluorinated analogs .
  • Stereochemistry : Enantiomers of pyrrolidine derivatives (e.g., SNAP-7941) show divergent biological activities, underscoring the need for chiral resolution in drug development .
  • Solubility-LogP Trade-offs: Ether-linked fluorophenoxy groups () improve solubility but may limit CNS uptake, whereas direct aromatic fluorine substitutions balance lipophilicity and permeability .

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